molecular formula C37H46NNaO12 B028510 Rifamycin sodium CAS No. 14897-39-3

Rifamycin sodium

Cat. No.: B028510
CAS No.: 14897-39-3
M. Wt: 719.7 g/mol
InChI Key: YVOFSHPIJOYKSH-CTRMUPKMSA-M
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Description

Rifamycin Sodium is a broad-spectrum antibiotic belonging to the rifamycin class of antibioticsThis compound is primarily used to treat bacterial infections, including tuberculosis, leprosy, and traveler’s diarrhea .

Mechanism of Action

Target of Action

Rifamycin sodium primarily targets the DNA-dependent RNA polymerase of prokaryotes . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template.

Mode of Action

This compound interacts with its target by strongly binding to the DNA-dependent RNA polymerase . This binding inhibits the initiation phase of RNA synthesis, essentially blocking the elongation of the RNA . This interaction results in the suppression of bacterial protein synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RNA synthesis pathway . By inhibiting the DNA-dependent RNA polymerase, this compound disrupts the transcription process, preventing the formation of mRNA. This disruption halts protein synthesis, affecting downstream cellular functions and growth of the bacteria .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. With repeated dosing, rifamycins induce their own clearance through the liver (autoinduction) via their effects on metabolizing enzymes . This leads to a decrease in rifamycin exposure during the first 6 –14 days of oral administration . Rifampicin and rifabutin are about 80% protein bound to albumin (rifapentine is >95% protein bound) and distribution occurs intra- and extracellularly due to their polar nature with 60 –90% excretion in feces and urine .

Result of Action

The result of this compound’s action is the bactericidal activity against many Gram-positive and Gram-negative bacteria . By inhibiting RNA synthesis, the bacteria are unable to produce essential proteins, leading to their death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption of this compound is variably affected by food; the maximal concentration of rifampicin is decreased by food, whereas rifapentine absorption is increased in the presence of food . Furthermore, the efficacy of this compound can be affected by the presence of drug-resistant bacteria .

Biochemical Analysis

Biochemical Properties

Rifamycin Sodium exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This inhibition disrupts the synthesis of RNA in microorganisms, thereby affecting their growth and reproduction .

Cellular Effects

This compound’s primary cellular effect is the inhibition of RNA synthesis, which disrupts the normal functioning of bacterial cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to their death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, resistance to rifamycins may develop rapidly as a one-step process . Therefore, they are often administered in combination with other antimicrobials .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . The dosage for rifampin, a derivative of this compound, is 5–10 mg/kg, administered orally every 12 to 24 hours in horses and every 24 hours in dogs and cats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily excreted in bile and to a lesser degree in urine . Enterohepatic cycling of the parent drug and its main metabolite commonly occurs .

Transport and Distribution

This compound is transported and distributed within cells and tissues due to its high lipid solubility . It is widely distributed in body tissues and fluids .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with the bacterial DNA-dependent RNA polymerase, which is located in the cytoplasm of the bacterial cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rifamycin Sodium can be synthesized through a series of chemical reactions starting from rifamycin B. The process involves the following steps:

Industrial Production Methods

The industrial production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions

Rifamycin Sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include rifamycin SV, rifampicin, rifabutin, and rifapentine .

Scientific Research Applications

Rifamycin Sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Rifamycin Sodium is part of the rifamycin family, which includes several similar compounds:

Uniqueness

This compound is unique due to its broad-spectrum antibacterial activity and its ability to inhibit bacterial RNA polymerase. It is particularly effective against Gram-positive bacteria and certain Gram-negative bacteria .

Properties

CAS No.

14897-39-3

Molecular Formula

C37H46NNaO12

Molecular Weight

719.7 g/mol

IUPAC Name

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate

InChI

InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12+;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1

InChI Key

YVOFSHPIJOYKSH-CTRMUPKMSA-M

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])\C.[Na+]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+]

Appearance

Assay:≥98%A crystalline solid

Key on ui other cas no.

15105-92-7
14897-39-3

Pictograms

Irritant

Related CAS

6998-60-3 (Parent)

Synonyms

5,6,9,17,19,21-Hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,11(2H)-dione 21-Acetate Sodium Salt;  Rifamastene;  Rifocin;  Tuborin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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